

# Mecarbinat chemical structure and IUPAC name

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## Compound of Interest

Compound Name: Mecarbinat

Cat. No.: B001138

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## An In-depth Technical Guide to Mecarbinat

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Mecarbinat**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Identity and Structure

**Mecarbinat**, also known as Dimecarbin, is a chemical compound identified by the CAS Number 15574-49-9.[1][2][3] It serves as a crucial intermediate in the synthesis of the antiviral drug Arbidol (Umifenovir).[4][5][6]

IUPAC Name: ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate.[2]

Chemical Structure: The molecular structure of **Mecarbinat** is characterized by a substituted indole ring system.

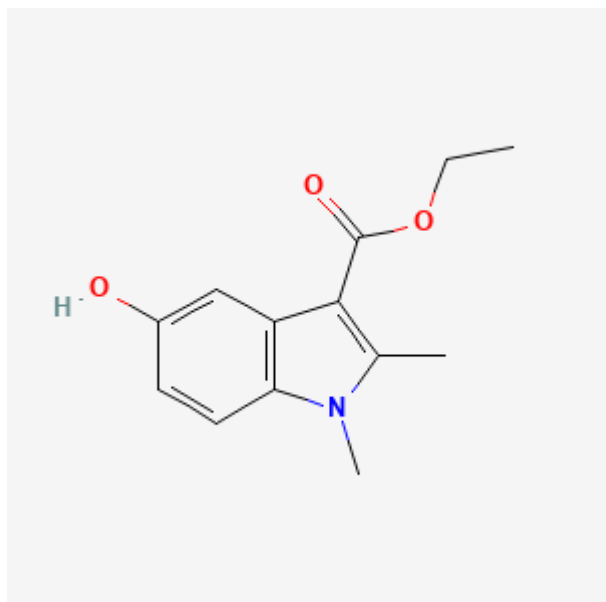


Image Source: PubChem CID 616236

## Physicochemical Properties

A summary of the key physicochemical properties of **Mecarbinatate** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>3</sub>	[1][2][7]
Molecular Weight	233.26 g/mol	[1][2][7]
Appearance	Off-white to orange to green powder/crystal	[3][8]
Melting Point	210.0 to 214.0 °C	[3]
Boiling Point (Predicted)	399.8 ± 37.0 °C	[3][8]
Density (Predicted)	1.20 ± 0.1 g/cm <sup>3</sup>	[3][8]
Solubility in DMSO	≥ 7.1 mg/mL; 47 mg/mL (201.49 mM)	[3][6]
pKa (Predicted)	9.26 ± 0.40	[3]
LogP (XLogP3)	2.3	[2][8]

## Synthesis of Mecarbinate

The synthesis of **Mecarbinate** typically involves the reaction of p-benzoquinone with an enamine derivative. Several protocols have been reported, and the following section details a common experimental procedure.

### 3.1. General Synthetic Protocol

A widely cited method for the synthesis of **Mecarbinate** is the Nenitzescu indole synthesis. This involves the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenate.

Experimental Protocol:

- **Reaction Setup:** To a 250 ml round-bottom flask, add p-benzoquinone (11.89 g, 0.11 mol) and 120 ml of acetone. Stir the mixture to dissolve the p-benzoquinone.[1][3]
- **Addition of Reagent:** Slowly add a solution of ethyl 3-(methylamino)-2-butenate (0.11 mol) dropwise to the reaction mixture.
- **Reaction Conditions:** Maintain the reaction temperature at 30°C and continue stirring for 2 hours.[1][3]
- **Work-up and Isolation:** After the reaction is complete, remove the solvent by distillation.
- **Purification:** The crude product can be purified by recrystallization from acetone to yield the final product.[1][3]

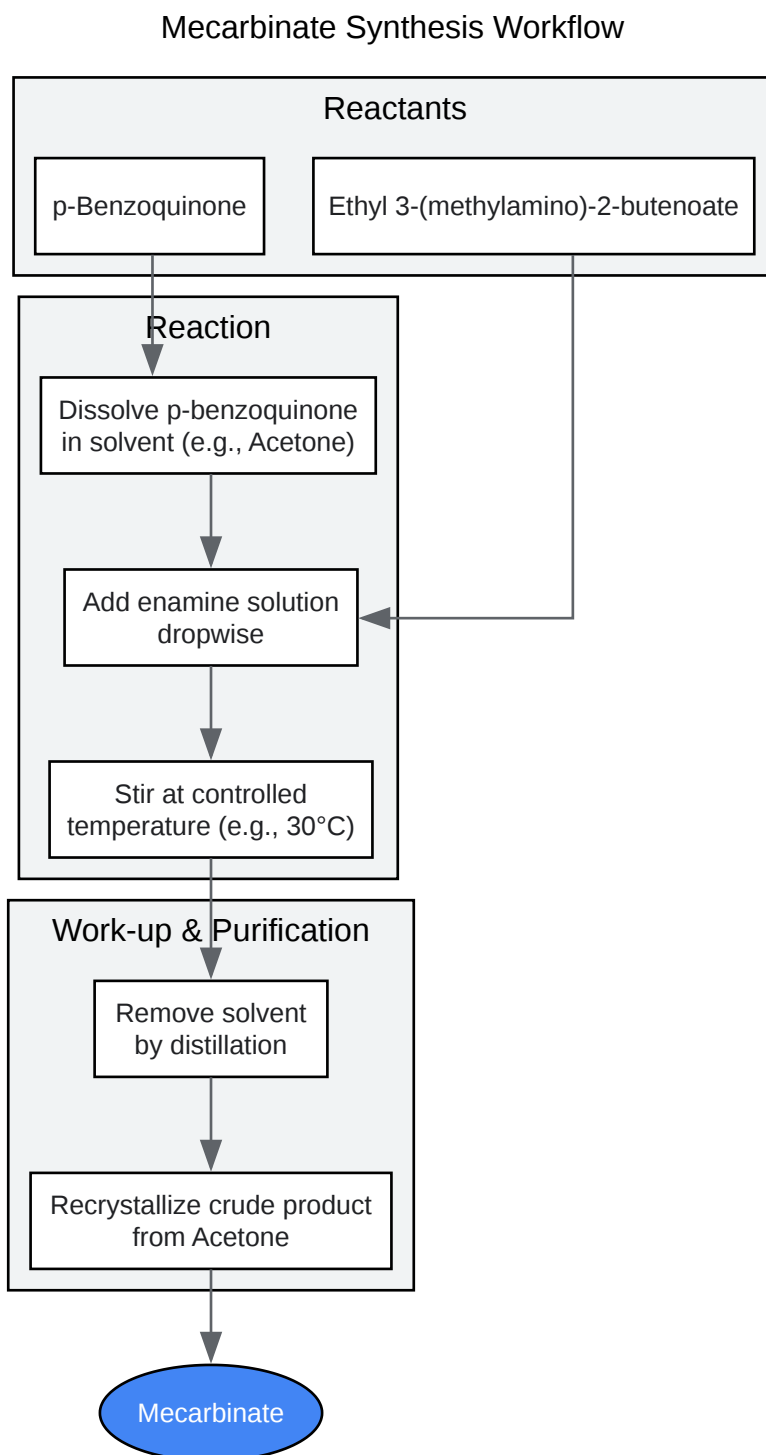
An alternative protocol utilizes 1,2-dichloroethane as the solvent and involves heating the reaction mixture.

- **Reaction Setup:** Dissolve p-benzoquinone (9.1 g, 83.81 mmol) in 1,2-dichloroethane in a suitable reaction vessel and heat to 50°C.[1]
- **Addition of Reagent:** Slowly add a solution of ethyl 3-(methylamino)-2-butenate (10.0 g, 69.84 mmol) in 1,2-dichloroethane dropwise.
- **Reaction Conditions:** After the addition is complete, heat the mixture to reflux and maintain for 12 hours.[1]

- Isolation: Cool the reaction mixture, which should result in the precipitation of the product. The solid is collected by filtration.

### 3.2. Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the **Mecarbinat** synthesis process.



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Caption: A flowchart illustrating the key steps in the synthesis of **Mecarbinate**.

## Analytical Methods

The purity and identity of **Mecarbinate** can be assessed using standard analytical techniques.

### 4.1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (150 mm x 4.6 mm).
- Mobile Phase: A mixture of 0.02% potassium dihydrogen phosphate aqueous solution (pH 3.0) and acetonitrile in a 35:65 (v/v) ratio.[5]
- Detection Wavelength: 217 nm.[5]
- Flow Rate: 1.0 mL/min.[5]

### 4.2. Thin-Layer Chromatography (TLC)

- Stationary Phase: Silica gel GF254 plates.
- Mobile Phase: Dichloromethane-methanol (20:1).[5]

This TLC method is suitable for monitoring the progress of the synthesis reaction.[5]

## Biological Activity and Applications

**Mecarbinate** is primarily recognized as a key intermediate in the synthesis of Arbidol hydrochloride, an antiviral drug effective against influenza A and B viruses.[5] While **Mecarbinate** itself is not typically used as a therapeutic agent, its role in the production of this important antiviral underscores its significance in medicinal chemistry and drug manufacturing.

## Safety Information

According to GHS hazard classifications, **Mecarbinate** may be harmful if swallowed and can cause skin and eye irritation.[2][8] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

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